BenchChemオンラインストアへようこそ!

3-Amino-1-hydroxypyrrolidin-2-one

NMDA Receptor Electrophysiology Enantiomer

Source (±)-HA-966 (CAS 1003-51-6) as the essential racemic reference standard for NMDA receptor glycine-site pharmacology. This cyclic hydroxamic acid is the foundational scaffold from which enantiopure (R)-(+)-HA-966 (NMDA antagonist) and (S)-(-)-HA-966 (sedative agent) are derived. The racemate is ideal for initial pharmacological screening, analytical method development, and as a cost-effective synthetic entry point for HDAC6 inhibitor design. For target-specific neuroscience studies, source the individual enantiomers to eliminate confounding sedative effects. Confirm stereochemical requirements before ordering.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 1003-51-6
Cat. No. B086468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-hydroxypyrrolidin-2-one
CAS1003-51-6
Synonyms1-hydroxy-3-amino-2-pyrrolidone
1-hydroxy-3-amino-2-pyrrolidone hydrochloride
1-hydroxy-3-amino-pyrrolidine-2-one
1-hydroxy-3-amino-pyrrolidine-2-one monohydrochloride
1-hydroxy-3-aminopyrrolidin-2-one
2-pyrrolidinone, 3-amino-1-hydroxy-, hydrochloride (1:1)
3-amino-1-hydroxypyrrolidone
DL-1-hydroxy-3-amino-2-pyrrolidinone
HA 966
HA-966
HA-966 hydrochloride
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1N)O
InChIInChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2
InChIKeyHCKUBNLZMKAEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-hydroxypyrrolidin-2-one (CAS 1003-51-6): Chemical Profile and Role as a Racemic NMDA Receptor Modulator


3-Amino-1-hydroxypyrrolidin-2-one (CAS 1003-51-6, also known as (±)-HA-966) is a racemic mixture of a cyclic hydroxamic acid derivative [1]. It functions primarily as an antagonist and low-efficacy partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex . The compound possesses a chiral center, and its overall pharmacological profile is the composite result of the distinct and opposing activities of its two enantiomers . It is employed as a research tool in neuroscience to dissect the roles of the glycine modulatory site in NMDA receptor function.

Why Generic Substitution of 3-Amino-1-hydroxypyrrolidin-2-one Is Scientifically Invalid: The Enantiomer Problem


The racemic mixture (±)-HA-966 cannot be interchanged with its individual enantiomers or other glycine-site ligands due to a fundamental dissociation of pharmacological properties between its (R)-(+)- and (S)-(-)-isomers [1]. The (R)-(+)-enantiomer possesses the desired NMDA receptor antagonist activity, while the (S)-(-)-enantiomer is a potent sedative and ataxic agent with weak NMDA antagonist activity [2]. This means using the racemate introduces confounding sedative effects that can obscure or complicate experimental outcomes, particularly in behavioral neuroscience studies. Consequently, procurement and experimental design must explicitly consider stereochemistry.

3-Amino-1-hydroxypyrrolidin-2-one: A Quantitative Evidence Guide for Scientific Differentiation and Selection


Enantioselective Antagonism of NMDA Receptor Function: (+)-HA-966 is >50-Fold More Potent Than (-)-HA-966

The (R)-(+)-enantiomer is the active component responsible for NMDA receptor antagonism, exhibiting a potency that is over 54 times greater than that of the (S)-(-)-enantiomer in a functional electrophysiological assay .

NMDA Receptor Electrophysiology Enantiomer

Enantioselective Binding to the NMDA Receptor Glycine Site: (+)-HA-966 Binds with 27-Fold Higher Affinity

The difference in functional activity is underpinned by a significant difference in binding affinity to the glycine modulatory site on the NMDA receptor. The (+)-enantiomer displaces [3H]glycine with a potency 27 times greater than that of the (-)-enantiomer [1].

Radioligand Binding Glycine Site Enantiomer

Dissociation of Anticonvulsant Efficacy from Sedation: (+)-HA-966 Demonstrates ED50 of 52.6 mg/kg in Seizure Models

In vivo studies confirm that the desirable anticonvulsant effects are specific to the (+)-enantiomer, with a quantified ED50 value, while the undesirable sedation is more than 25-fold more potent in the (-)-enantiomer [1].

Anticonvulsant Neuroprotection in vivo

Synthetic Utility: 3-Amino-1-hydroxypyrrolidin-2-one as a Scaffold for Potent HDAC6 Inhibitors

The 3-aminopyrrolidinone core of HA-966 serves as a privileged scaffold for the development of novel, potent, and selective histone deacetylase 6 (HDAC6) inhibitors. A derivative of this scaffold, compound 33, demonstrates exceptional potency and selectivity [1].

Medicinal Chemistry HDAC6 Inhibitor Scaffold

Procurement-Driven Application Scenarios for 3-Amino-1-hydroxypyrrolidin-2-one and Its Enantiomers


Neuroscience: Investigating NMDA Receptor Glycine Site Function with Selective Pharmacology

Procurement Scenario: A researcher requires a selective antagonist for the glycine site of the NMDA receptor to dissect its role in synaptic plasticity, long-term potentiation (LTP), or excitotoxicity. Using the racemic (±)-HA-966 introduces sedative and ataxic effects from the (S)-(-)-enantiomer that can severely confound behavioral or electrophysiological readouts. The quantitative evidence clearly demonstrates that the (R)-(+)-enantiomer ((+)-HA-966) is >50-fold more potent at the NMDA receptor [1] and possesses the anticonvulsant activity [2] without the undesirable sedation. Therefore, the correct procurement decision is to source the single (R)-(+)-enantiomer to ensure clean, interpretable data that specifically interrogates the NMDA receptor glycine site.

Behavioral Pharmacology: Modeling Sedation and Motor Impairment

Procurement Scenario: In studies focused on sedative/hypnotic mechanisms, motor control, or ataxia, the (S)-(-)-enantiomer of HA-966 ((S)-(-)-HA-966) is the appropriate tool. The data show that the sedative and muscle relaxant effects are almost exclusively confined to this isomer [1], and it is >25-fold more potent than the (+)-enantiomer in producing sedation [2]. Procuring the (-)-enantiomer allows for a more targeted investigation of these specific pharmacological actions, distinct from NMDA receptor antagonism.

Medicinal Chemistry: Developing Next-Generation HDAC6 Inhibitors

Procurement Scenario: A medicinal chemistry team is seeking a novel, synthetically tractable scaffold for designing isoform-selective HDAC6 inhibitors. The 3-aminopyrrolidin-2-one core, as found in HA-966, has been validated as a platform for generating potent and highly selective HDAC6 inhibitors, as demonstrated by derivatives showing nanomolar IC50 values and >4000-fold selectivity over other HDAC isoforms [1]. Procuring 3-amino-1-hydroxypyrrolidin-2-one as a synthetic intermediate or building block provides a direct entry point into this promising chemical space for creating new biological tools and therapeutic leads.

Neuropharmacology: Differentiating Enantiomer-Specific Behavioral Effects

Procurement Scenario: A core facility or contract research organization (CRO) conducting diverse neuroscience studies requires a complete set of compounds for clients investigating NMDA receptor function, anxiety, or sedation. The data confirm that the racemic (±)-HA-966, (+)-HA-966, and (-)-HA-966 are not interchangeable; they produce distinct and quantifiably different behavioral outcomes [1][2]. Therefore, the appropriate procurement strategy involves stocking all three compounds to support a wide range of experimental paradigms, enabling researchers to select the precise tool for their specific hypothesis without encountering the confounding effects inherent to the racemate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-hydroxypyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.